molecular formula C20H24BrN3O B11959297 N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrobromide CAS No. 853349-68-5

N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrobromide

Cat. No.: B11959297
CAS No.: 853349-68-5
M. Wt: 402.3 g/mol
InChI Key: JWHQZWUXGYROCZ-UHFFFAOYSA-N
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Description

N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrobromide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a quinoline core substituted with a 4-methoxyphenyl group and a dimethylethane-1,2-diamine moiety, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrobromide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with 2-aminobenzophenone to form the intermediate 4-methoxyphenylquinoline . This intermediate is then reacted with N,N-dimethylethylenediamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Mechanism of Action

The mechanism of action of N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, leading to the inhibition of essential biological processes. It may also interfere with cellular signaling pathways, resulting in the modulation of cell growth and apoptosis . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a multi-targeted therapeutic agent .

Properties

CAS No.

853349-68-5

Molecular Formula

C20H24BrN3O

Molecular Weight

402.3 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)quinolin-4-yl]-N',N'-dimethylethane-1,2-diamine;hydrobromide

InChI

InChI=1S/C20H23N3O.BrH/c1-23(2)13-12-21-20-14-19(15-8-10-16(24-3)11-9-15)22-18-7-5-4-6-17(18)20;/h4-11,14H,12-13H2,1-3H3,(H,21,22);1H

InChI Key

JWHQZWUXGYROCZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC.Br

Origin of Product

United States

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